molecular formula C19H15NO B2941648 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one CAS No. 1164562-06-4

2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one

Cat. No.: B2941648
CAS No.: 1164562-06-4
M. Wt: 273.335
InChI Key: JCUHEMJWSFFFOR-OWBHPGMISA-N
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Description

2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of a phenylmethylidene group attached to the carbazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one typically involves the condensation of a carbazole derivative with a benzaldehyde derivative under basic or acidic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized carbazole derivatives with various substituents.

Scientific Research Applications

2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of the class, known for its biological and electronic properties.

    2-phenylcarbazole: A derivative with a phenyl group attached to the carbazole core.

    3,6-dibromo-9-ethylcarbazole: A halogenated derivative with enhanced reactivity.

Uniqueness

2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one is unique due to the presence of the phenylmethylidene group, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-benzylidene-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h1-9,12,20H,10-11H2/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUHEMJWSFFFOR-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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